Cleroindicin F Cleroindicin F Cleroindicin F is a natural product found in Clerodendrum indicum, Clerodendrum bungei, and Cornus controversa with data available.
Brand Name: Vulcanchem
CAS No.: 189264-47-9
VCID: VC0210952
InChI: InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m1/s1
SMILES: C1COC2C1(C=CC(=O)C2)O
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

Cleroindicin F

CAS No.: 189264-47-9

Cat. No.: VC0210952

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Cleroindicin F - 189264-47-9

Specification

CAS No. 189264-47-9
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name (3aR,7aR)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Standard InChI InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m1/s1
SMILES C1COC2C1(C=CC(=O)C2)O
Canonical SMILES C1COC2C1(C=CC(=O)C2)O
Appearance Oil

Introduction

Chemical Identity and Properties

Cleroindicin F, also known as (-)-Rengyolone, is a natural product with CAS number 189264-47-9 . The compound has a molecular formula of C8H10O3 and a molecular weight of 154.163 g/mol . It belongs to the clerodane family of compounds, characterized by a distinct bicyclic structure that contributes to its biological activity.

One of the most notable chemical characteristics of Cleroindicin F is its optical activity. Natural Cleroindicin F has been shown to be nearly racemic, containing almost equal proportions of both enantiomers . This is a significant finding, as synthetic samples of Cleroindicin F produced in optically pure form have been observed to racemize under slightly basic conditions . This property has important implications for both its biosynthesis and potential pharmaceutical applications.

Table 1: Physical and Chemical Properties of Cleroindicin F

PropertyDescriptionReference
Common Name(-)-Rengyolone
CAS Number189264-47-9
Molecular FormulaC8H10O3
Molecular Weight154.163 g/mol
Optical ActivityNearly racemic in natural form
StabilityRacemizes under basic conditions
SolubilitySoluble in organic solvents (ethanol, methanol); poorly soluble in water
Structure TypeBicyclic framework typical of clerodane diterpenoids

Natural Sources and Isolation

Cleroindicin F is primarily isolated from Clerodendrum indicum, a plant belonging to the Lamiaceae family that has been used in traditional medicine across various cultures . The plant produces this compound as a secondary metabolite, along with other cleroindicin derivatives.

The isolation of Cleroindicin F typically involves extraction from plant material using organic solvents followed by purification procedures. The compound has been identified as a significant bioactive constituent contributing to the medicinal properties of Clerodendrum indicum . This natural source provides an important starting point for researchers studying the compound's properties and potential applications.

Biosynthetic Pathway and Structural Relationships

Researchers have proposed that the cleroindicins are biosynthesized through a pathway involving dearomatization of glycosylated p-(2-hydroxyethyl)phenol, resulting in the achiral cyclohexadienone cornoside . Subsequent biochemical transformations lead to various cleroindicin compounds.

According to biosynthetic studies, deglycosylation and olefin desymmetrization by 1,4-addition of the freed oxygen atom is believed to lead to Cleroindicin F . From this compound, further biomanipulations may produce the remaining members of the cleroindicin family. This pathway explains why natural Cleroindicin F and other chiral cleroindicins are partially or nearly racemic – they racemize during the biosynthetic process .

Table 2: Structural Relationships in the Cleroindicin Family

CompoundRelationship to Cleroindicin FOptical PropertiesReference
Cleroindicin CDerived from similar biosynthetic pathwayPartially racemic
Cleroindicin DDerived from similar biosynthetic pathwayPartially racemic
Cleroindicin EDerived from similar biosynthetic pathwayPartially racemic
ent-Cleroindicin FEnantiomer of Cleroindicin FOptically active

Chemical Synthesis

The synthesis of Cleroindicin F has been accomplished through various methods that highlight its accessibility for laboratory production. Enantioselective syntheses of all the named chiral members of the cleroindicin family (C-F) have been reported . These synthetic approaches demonstrate the utility of 2,4-dihydroxybenzaldehyde as a starting material through sequential o-quinone methide chemistry and diastereoselective dearomatization .

One synthesis route involves the formation of a tricyclic compound (compound 17) through a series of reactions including reduction and cyclization steps . The synthesis proceeds through the reduction of a vinylogous ester in a stereoselective anti fashion, followed by the formation of a hydrofuran ring through the cleavage of an RO(CH2)2TMS functionality and subsequent in situ 1,4-addition .

Another approach involves the use of organocatalytic reactions for the enantioselective synthesis of Cleroindicin F. Techniques such as Michael and Friedel-Crafts reactions have been adapted to produce the compound efficiently from simpler precursors.

Biological Activities

Antimicrobial Properties

Cleroindicin F demonstrates significant antimicrobial activity, particularly against fungal strains. The compound has shown notable anticandidal activity, making it a potential candidate for antifungal drug development . This property is particularly relevant in the context of increasing drug resistance among fungal pathogens.

The mechanism of antimicrobial action likely involves interfering with essential biochemical pathways in microbial cells, particularly those critical for the survival of Candida strains . This targeted activity suggests potential applications in developing novel antifungal therapies.

Anticancer Activities

Cleroindicin F exhibits cytotoxic activity against several human cancer cell lines, indicating its potential as an anticancer agent . The compound's anticancer mechanism appears to involve multiple targets and pathways, reflecting a complex mode of action that could be advantageous in cancer treatment.

The ent-Cleroindicin F enantiomer has also been studied for its potential to inhibit cancer cell growth by modulating specific signaling pathways associated with cancer progression. This multifaceted approach to cancer inhibition highlights the potential of Cleroindicin F and its derivatives in oncology research.

Other Pharmacological Activities

Beyond its antimicrobial and anticancer properties, Cleroindicin F has been used for the treatment of infections, wounds, and other inflammatory conditions . This suggests anti-inflammatory activities that could be exploited for therapeutic purposes. The compound's diverse biological effects indicate a broad spectrum of potential medical applications worthy of further investigation.

Structure-Activity Relationships

The biological activity of Cleroindicin F is closely tied to its unique chemical structure. The bicyclic framework typical of clerodane diterpenoids plays a crucial role in determining its interactions with biological targets. Structure-activity relationship studies have indicated that the arrangement of functional groups within this framework significantly influences the compound's antimicrobial and cytotoxic properties.

The stereochemistry of Cleroindicin F also appears to be important for its biological activity. While natural Cleroindicin F is nearly racemic, synthetic samples with defined stereochemistry have been produced and studied . The racemization of optically pure synthetic samples under slightly basic conditions suggests that the compound's stereochemical stability may influence its in vivo activity.

Research Developments and Future Directions

Research on Cleroindicin F has evolved significantly over recent years. Early studies focused primarily on isolation and structural characterization, while more recent investigations have explored its biological activities and potential therapeutic applications.

A significant milestone in Cleroindicin F research was the clarification of its optical properties and biosynthetic relationships to other cleroindicins . The finding that all named chiral cleroindicins (C, D, E) are partially or nearly racemic, and likely derived from Cleroindicin F, has important implications for understanding the compound's natural role and potential applications.

Future research directions may include:

  • Development of more efficient and stereoselective synthesis methods

  • Detailed characterization of the compound's mechanisms of action in various biological contexts

  • Investigation of structure-activity relationships to design more potent derivatives

  • Exploration of potential synergistic effects with established drugs

  • Pre-clinical and clinical studies to evaluate therapeutic potential

Analytical Methods for Identification

The identification and characterization of Cleroindicin F typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation, providing information about the carbon skeleton and functional group arrangement . Mass spectrometry offers precise molecular weight determination, while infrared spectroscopy helps identify key functional groups.

Optical rotation measurements have been crucial in studying the stereochemistry of Cleroindicin F and other cleroindicins . These measurements have revealed the racemic or partially racemic nature of natural cleroindicins, contributing significantly to our understanding of their biosynthesis and structural relationships.

Table 3: Analytical Techniques for Cleroindicin F Characterization

TechniqueInformation ProvidedApplication in Cleroindicin F ResearchReference
NMR SpectroscopyStructural elucidationCarbon skeleton and functional group arrangement
Mass SpectrometryMolecular weightFormula confirmation
Optical RotationStereochemistryDetermination of racemic nature
ChromatographyPurity assessmentIsolation from natural sources

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